2-Chloro-cis,cis-muconate
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C6H3ClO4-2 |
|---|---|
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
(2E,4Z)-2-chlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/p-2/b3-1-,4-2+ |
Clave InChI |
OZNNVVBQWHRHHH-HSFFGMMNSA-L |
SMILES |
C(=CC(=O)[O-])C=C(C(=O)[O-])Cl |
SMILES isomérico |
C(=C\C(=O)[O-])\C=C(/C(=O)[O-])\Cl |
SMILES canónico |
C(=CC(=O)[O-])C=C(C(=O)[O-])Cl |
Sinónimos |
2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |
Origen del producto |
United States |
Formation Pathways of 2 Chloro Cis,cis Muconate in Microbial Metabolism
Proteobacteria Genera: Pseudomonas, Ralstonia, Acinetobacter
Members of the Proteobacteria are well-known for their ability to degrade a wide array of xenobiotic compounds.
Pseudomonas : Several species within the genus Pseudomonas utilize the modified ortho-cleavage pathway for the degradation of chlorocatechols. For example, Pseudomonas sp. strain P51 degrades chlorinated benzenes via chlorocatechol intermediates, employing a chlorocatechol 1,2-dioxygenase encoded by the tcbC gene. asm.orggenome.jp Pseudomonas reinekei MT1 degrades 4- and 5-chlorosalicylate through 4-chlorocatechol, which is then cleaved. asm.orgresearchgate.net In some Pseudomonas strains, high levels of chlorocatechol 1,2-oxygenase and chloromuconate cycloisomerase are produced to efficiently process halogenated substrates. nih.gov
Ralstonia : Ralstonia eutropha JMP134 (also known as Cupriavidus necator) is a well-studied bacterium capable of degrading 3-chlorobenzoate (B1228886) and 2,4-dichlorophenoxyacetic acid. nih.gov This organism possesses two gene clusters, tfdCIDIEIFI and tfdDIICIIEIIFII, on the plasmid pJP4 that encode the enzymes for chlorocatechol degradation, including chlorocatechol 1,2-dioxygenase (TfdC). nih.govresearchgate.net The formation of 2-chloro-cis,cis-muconate from 3-chlorocatechol (B1204754) is a key step in this process. nih.govasm.org Ralstonia sp. strain PS12 also degrades dichlorotoluenes via a chlorocatechol ortho-cleavage pathway. researchgate.net
Acinetobacter : Acinetobacter calcoaceticus has been shown to convert this compound, indicating its involvement in the degradation of chlorocatechols. researchgate.net
Actinobacteria Genera: Rhodococcus, Arthrobacter
Actinobacteria are another significant group of microorganisms with the capacity to metabolize chlorinated aromatic compounds.
Rhodococcus : Rhodococcus opacus 1CP (formerly Rhodococcus erythropolis) can degrade 2,4-dichlorophenol (B122985) and 2-chlorophenol. nih.govnih.gov This strain utilizes a modified ortho-cleavage pathway where 3-chlorocatechol is converted to this compound by a chlorocatechol 1,2-dioxygenase. nih.govasm.orgnih.gov Interestingly, the subsequent enzymatic steps in Rhodococcus can differ from those in Proteobacteria, suggesting an independent evolutionary origin for this catabolic pathway. nih.gov The chlorocatechol 1,2-dioxygenase in Rhodococcus rhodochrous N75 has also been studied for its ability to metabolize various catechols. jmb.or.kr
Arthrobacter : Species of Arthrobacter are also implicated in the degradation of chlorinated aromatics. For instance, Arthrobacter sp. has been shown to degrade chlorocatechols as part of its 2,4-D metabolism. acs.org Arthrobacter sp. BA-5-17 possesses a catB gene encoding a muconate cycloisomerase that can act on this compound, indicating the formation of this intermediate from chlorocatechols. oup.com
Table 1: Microbial Genera Involved in this compound Formation
| Phylum | Genus | Example Species/Strain | Precursor Compound(s) | Key Enzyme |
|---|---|---|---|---|
| Proteobacteria | Pseudomonas | P. sp. strain P51, P. reinekei MT1 | Chlorinated benzenes, Chlorosalicylates | Chlorocatechol 1,2-dioxygenase (TcbC) |
| Proteobacteria | Ralstonia | R. eutropha JMP134, R. sp. strain PS12 | 3-Chlorobenzoate, Dichlorotoluenes | Chlorocatechol 1,2-dioxygenase (TfdC) |
| Proteobacteria | Acinetobacter | A. calcoaceticus | Chlorocatechols | Not specified |
| Actinobacteria | Rhodococcus | R. opacus 1CP, R. rhodochrous N75 | 2,4-Dichlorophenol, 2-Chlorophenol | Chlorocatechol 1,2-dioxygenase (ClcA) |
| Actinobacteria | Arthrobacter | Arthrobacter sp., Arthrobacter sp. BA-5-17 | 2,4-D, Chlorocatechols | Chlorocatechol 1,2-dioxygenase |
Enzymatic Transformation of 2 Chloro Cis,cis Muconate
Cycloisomerization Reactions
Muconate cycloisomerases (EC 5.5.1.1) are enzymes typically involved in the aerobic degradation of non-chlorinated aromatic compounds via the 3-oxoadipate (B1233008) pathway. asm.org However, they also exhibit activity towards chlorinated analogues like 2-chloro-cis,cis-muconate. asm.orgnih.gov These enzymes catalyze the reversible cycloisomerization of this compound into two distinct chloromuconolactone products through two different intramolecular lactonization reactions. asm.orgnih.govnih.gov Unlike their specialized counterparts, the chloromuconate cycloisomerases, muconate cycloisomerases are generally unable to catalyze dehalogenation. nih.govwikipedia.org The conversion of this compound by these enzymes results in the formation of stable chlorinated lactones. asm.org
One of the primary reactions catalyzed by muconate cycloisomerases on this compound is a 1,4-cycloisomerization. asm.org This reaction involves the nucleophilic attack of the carboxyl group at the C1 position onto the C4 position of the muconate backbone. This intramolecular addition leads to the formation of a five-membered lactone ring, yielding (+)-2-chloromuconolactone, specifically the (4S) enantiomer. nih.govnih.gov Studies with muconate cycloisomerase from Pseudomonas putida have shown that 2-chloromuconolactone is the major product formed initially during the enzymatic reaction. nih.govwikipedia.org
In addition to 1,4-cycloisomerization, muconate cycloisomerases also catalyze a 3,6-cycloisomerization of this compound. nih.govnih.gov In this reaction, the carboxyl group at the C6 position attacks the C3 position, resulting in the formation of (+)-5-chloromuconolactone, specifically the (4R/5S) stereoisomer. nih.gov While initially a minor product compared to 2-chloromuconolactone, 5-chloromuconolactone (B1176566) accumulates over time as the reaction approaches equilibrium. nih.govwikipedia.org
A key characteristic of muconate cycloisomerases from gram-negative bacteria when acting on this compound is their ability to perform both 1,4- and 3,6-cycloisomerization concurrently. nih.govnih.gov This dual activity leads to a mixture of 2-chloromuconolactone and 5-chloromuconolactone. nih.gov The reaction is reversible, and an equilibrium is eventually established between the substrate and the two lactone products. asm.org For instance, at a pH of 7.5, the equilibrium mixture has been reported to contain this compound, 2-chloromuconolactone, and 5-chloromuconolactone in a 4:1:2 ratio. asm.org Initially, the formation of 2-chloromuconolactone is favored, but with prolonged incubation, the equilibrium shifts, and 5-chloromuconolactone can become the dominant lactone product. nih.govwikipedia.org
Product Distribution in the Enzymatic Transformation of this compound
| Enzyme Class | Initial Major Product | Equilibrium Products | Product Ratio (Substrate:2-CML:5-CML) |
| Muconate Cycloisomerase | 2-Chloromuconolactone | 2-Chloromuconolactone, 5-Chloromuconolactone | 4:1:2 |
Note: CML refers to Chloromuconolactone. The product ratio reflects the equilibrium state.
Chloromuconate cycloisomerases (EC 5.5.1.7) are specialized enzymes that have evolved for the degradation of chlorinated aromatic compounds. nih.govresearchgate.net While they are homologous to muconate cycloisomerases, they possess distinct catalytic capabilities, most notably the ability to catalyze dehalogenation. nih.govnih.govnih.gov
When acting on this compound, chloromuconate cycloisomerases from many gram-negative bacteria, such as those encoded by plasmids pJP4 and pAC27, preferentially catalyze a 3,6-cycloisomerization to form 5-chloromuconolactone. nih.govnih.govnih.gov Crucially, these enzymes then catalyze the elimination of the chlorine substituent from the 5-chloromuconolactone intermediate. nih.govnih.gov This dehalogenation step results in the formation of trans-dienelactone. nih.govnih.govnih.gov This ability to couple cycloisomerization with dehalogenation is a defining feature that distinguishes them from muconate cycloisomerases, which cannot cleave the carbon-chlorine bond. nih.gov
The substrate specificity among chloromuconate cycloisomerases can vary. For example, the TfdD enzyme from Ralstonia eutropha JMP134 is highly specific, showing poor activity with this compound compared to its preferred substrate, 2,4-dichloro-cis,cis-muconate. researchgate.net In contrast, the enzyme from Pseudomonas sp. B13 shows a relatively high catalytic efficiency (kcat/Km) for this compound, which is a key metabolite in its 3-chlorobenzoate (B1228886) degradation pathway. researchgate.net
Interestingly, the chloromuconate cycloisomerases from the gram-positive bacterium Rhodococcus opacus (formerly erythropolis) 1CP exhibit different behavior. asm.orgresearchgate.net These enzymes exclusively convert this compound to 5-chloromuconolactone via 3,6-cycloisomerization and are incapable of transforming 2-chloromuconolactone or catalyzing the subsequent dehalogenation of 5-chloromuconolactone. researchgate.netnih.gov This indicates a convergent evolution of function, where enzymes from different bacterial lineages have adapted to process chloromuconates, but through different catalytic strategies. researchgate.net A second, distinct chloromuconate cycloisomerase from R. opacus 1CP has been identified that is specific for this compound, unlike the first enzyme which prefers 3-chloro- and 2,4-dichloro-cis,cis-muconate.
Kinetic Parameters of Cycloisomerases with this compound
| Enzyme | Source Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Chloromuconate Cycloisomerase | Rhodococcus erythropolis 1CP | ~1100 | 11.3 | 1.0 x 104 |
| Muconate Cycloisomerase | Rhodococcus erythropolis 1CP | 110 | 0.8 | 7.3 x 103 |
| Chloromuconate Cycloisomerase (TfdD) | Ralstonia eutropha JMP134 | 120 | 2.5 | 2.1 x 104 |
| Chloromuconate Cycloisomerase (ClcB) | Pseudomonas sp. B13 | 25 | 2.1 | 8.4 x 104 |
Data compiled from multiple sources. asm.orgresearchgate.net Conditions for assays may vary between studies.
Chloromuconate Cycloisomerases: Specificity and Dehalogenation
Dehalogenation Concomitant with Cycloisomerization
The enzymatic conversion of this compound can proceed via different mechanisms depending on the specific enzyme involved, particularly concerning the timing of dehalogenation relative to cycloisomerization.
Chloromuconate cycloisomerases, such as TfdDI from plasmids pJP4 and pAC27, are known to catalyze a dehalogenation reaction concurrently with cycloisomerization. nih.govresearchgate.netresearchgate.net The proposed mechanism involves a preferential 3,6-cycloisomerization of this compound to form a transient 5-chloromuconolactone intermediate. nih.govresearchgate.net This is followed by a rapid, enzyme-catalyzed elimination of the chloride ion to yield trans-dienelactone as the primary product. nih.govresearchgate.netnih.gov This concerted reaction prevents the accumulation of stable chlorinated lactone intermediates.
In contrast, conventional muconate cycloisomerases, like the chromosomally encoded enzyme from Ralstonia eutropha JMP134, catalyze only the cycloisomerization of this compound without dehalogenation. researchgate.netresearchgate.netnih.gov This results in the formation of a stable equilibrium mixture of 2-chloro- and 5-chloromuconolactone. nih.govnih.gov These enzymes lack the capability to cleave the carbon-chlorine bond. nih.gov The chloromuconate cycloisomerase TfdDII represents an intermediate case, as it primarily catalyzes the formation of an equilibrium between this compound and its corresponding chloromuconolactones, but it is also capable of a slow dehalogenation to produce trans-dienelactone. researchgate.net
The cycloisomerases from the Gram-positive bacterium Rhodococcus erythropolis 1CP exhibit a distinct characteristic. Both its muconate and chloromuconate cycloisomerases convert this compound exclusively to 5-chloromuconolactone and are incapable of catalyzing the dehalogenation of this product. asm.org
Table 1: Comparison of Cycloisomerase Activity on this compound
| Enzyme Type | Organism/Plasmid Source (Example) | Primary Action | Key Products | Dehalogenation Capability |
|---|---|---|---|---|
| Chloromuconate Cycloisomerase (e.g., TfdDI) | Plasmids pJP4, pAC27 | Dehalogenation with Cycloisomerization | trans-Dienelactone | Yes (rapid) |
| Muconate Cycloisomerase | Ralstonia eutropha JMP134, Pseudomonas putida PRS2000 | Cycloisomerization only | 2-Chloromuconolactone and 5-Chloromuconolactone | No |
| Chloromuconate Cycloisomerase (TfdDII) | Ralstonia eutropha JMP222 | Cycloisomerization with slow dehalogenation | 2-Chloromuconolactone, 5-Chloromuconolactone, and trans-Dienelactone | Yes (slow) |
| Muconate/Chloromuconate Cycloisomerase | Rhodococcus erythropolis 1CP | Cycloisomerization only | 5-Chloromuconolactone | No |
Stereochemical Aspects of Lactone Formation
The cycloisomerization of this compound is a stereospecific process. Muconate cycloisomerases catalyze both a 1,4- and a 3,6-cycloisomerization, leading to the formation of specific stereoisomers of chloromuconolactones. nih.govnih.gov The products are identified as (+)-2-chloromuconolactone and (+)-5-chloromuconolactone. nih.gov More precisely, the enzymatic conversion yields (4S)-(+)-2-chloromuconolactone and (4R/5S)-(+)-5-chloromuconolactone. nih.govnih.gov
The stereochemistry of the subsequent enzymatic reactions is also highly specific. For instance, the chloromuconolactone dehalogenase, ClcF, from Rhodococcus opacus 1CP specifically acts on (4R,5S)-5-chloromuconolactone. nih.govnih.gov
Divergent Product Profiles (e.g., trans-Dienelactone, cis-Dienelactone)
The enzymatic transformation of this compound results in divergent product profiles, which are determined by the type of cycloisomerase involved.
As previously noted, chloromuconate cycloisomerases, such as those encoded by plasmids pJP4 and pAC27, primarily yield trans-dienelactone through a mechanism that involves dehalogenation of the 5-chloromuconolactone intermediate. nih.govresearchgate.netnih.gov
In contrast, muconate cycloisomerases from Gram-negative bacteria produce a mixture of (+)-2-chloromuconolactone and (+)-5-chloromuconolactone. nih.govasm.org The ratio of these products can vary, with 2-chloromuconolactone often being the kinetically favored product, while 5-chloromuconolactone is the thermodynamically more stable product and dominates at equilibrium. nih.govnih.gov
The chloromuconate cycloisomerase TfdDII is an interesting case, as it can slowly dehalogenate the lactone intermediates, leading to the formation of trans-dienelactone, with minor amounts of cis-dienelactone (B1242186) also being observed. researchgate.net
The cycloisomerases from Rhodococcus erythropolis 1CP are unique in that they exclusively produce 5-chloromuconolactone from this compound. asm.org
Subsequent Biotransformations of Chloromuconolactones
The chloromuconolactones formed from this compound are not dead-end products but are further metabolized by other enzymes, which channels them into central metabolic pathways.
Muconolactone (B1205914) Isomerase Activity
Muconolactone isomerase, an enzyme of the 3-oxoadipate pathway, has been shown to act on chloromuconolactones. nih.govasm.orgnih.gov This enzyme can catalyze the dehalogenation of (4R, 5S)-5-chloromuconolactone to a mixture of cis- and trans-dienelactone, typically in a 3:1 to 4:1 ratio. asm.org The proposed mechanism involves the abstraction of a proton at the C-4 position, followed by the spontaneous elimination of chloride. asm.org
Furthermore, muconolactone isomerase can transform 2-chloromuconolactone. nih.govnih.gov This reaction involves both dechlorination and decarboxylation, leading to the formation of the antibiotic protoanemonin (B48344). nih.govnih.gov The formation of protoanemonin is generally less favored compared to the conversion of 5-chloromuconolactone. nih.gov However, under conditions where muconolactone isomerase is abundant and muconate cycloisomerase is limiting, significant amounts of protoanemonin can be produced, as 2-chloromuconolactone is the initial, kinetically favored product of this compound cycloisomerization. nih.govnih.gov
Chloromuconolactone Dehalogenase Activity (e.g., ClcF)
In some bacteria, a specialized enzyme, chloromuconolactone dehalogenase, is responsible for the dehalogenation of chloromuconolactones. A well-studied example is the ClcF enzyme from Rhodococcus opacus 1CP. nih.govnih.gov This enzyme is crucial for the degradation of 3-chlorocatechol (B1204754) in this organism because its chloromuconate cycloisomerase is unable to dechlorinate the (4R,5S)-5-chloromuconolactone it produces. nih.gov ClcF specifically converts (4R,5S)-5-chloromuconolactone exclusively to cis-dienelactone. nih.gov Although ClcF shows sequence similarity to muconolactone isomerases, it is highly specialized for this dechlorination reaction and exhibits almost no activity with the standard muconolactone substrate of the 3-oxoadipate pathway. nih.gov The distribution of the clcF gene has been observed in various actinobacteria from different geographical locations. researchgate.net
Table 2: Enzymatic Dehalogenation of Chloromuconolactones
| Enzyme | Organism (Example) | Substrate | Product(s) |
|---|---|---|---|
| Muconolactone Isomerase | Alcaligenes eutrophus JMP 134 | (4R, 5S)-5-Chloromuconolactone | cis-Dienelactone and trans-Dienelactone (approx. 3:1 to 4:1 ratio) |
| Muconolactone Isomerase | Ralstonia eutropha JMP134 | 2-Chloromuconolactone | Protoanemonin |
| Chloromuconolactone Dehalogenase (ClcF) | Rhodococcus opacus 1CP | (4R,5S)-5-Chloromuconolactone | cis-Dienelactone |
Channeling into Downstream Metabolic Pathways (e.g., 3-Oxoadipate Pathway)
The dienelactone products of chloromuconolactone transformation are subsequently funneled into the 3-oxoadipate pathway, a central metabolic route for the degradation of aromatic compounds. researchgate.netnih.govresearchgate.net Dienelactone hydrolases convert cis- and trans-dienelactone into maleylacetate (B1240894). researchgate.netplos.org Maleylacetate is then reduced to 3-oxoadipate, which can enter the tricarboxylic acid (TCA) cycle, thus completing the mineralization of the carbon skeleton of the original chloroaromatic compound. researchgate.netresearchgate.net The integration of these chlorinated intermediates into the 3-oxoadipate pathway demonstrates the metabolic versatility of microorganisms in degrading recalcitrant compounds.
Enzyme Specificity and Kinetic Analysis
The enzymatic conversion of this compound is primarily carried out by two classes of enzymes: muconate cycloisomerases (MCIs) and chloromuconate cycloisomerases (CMCIs). While both enzyme types act on this substrate, they exhibit significant differences in their specificity, reaction products, and catalytic efficiencies.
Comparative Substrate Specificity of Isozymes
Different isozymes of muconate and chloromuconate cycloisomerases display varied substrate specificities. While muconate cycloisomerases generally show high affinity for their native substrate, cis,cis-muconate, their activity with chlorinated analogues like this compound is often limited. In contrast, chloromuconate cycloisomerases have evolved to more efficiently process these halogenated compounds.
Muconate cycloisomerases from Gram-negative bacteria, such as Pseudomonas putida and Acinetobacter calcoaceticus, convert this compound into a mixture of (+)-2-chloro- and (+)-5-chloromuconolactone. nih.govresearchgate.net This indicates that these enzymes can catalyze both 1,4- and 3,6-cycloisomerization of the substrate. nih.govresearchgate.net Conversely, chloromuconate cycloisomerases, like those from Ralstonia eutropha JMP134 and Pseudomonas sp. B13, predominantly favor a 3,6-cycloisomerization, leading to the formation of (+)-5-chloromuconolactone, which is then further dehalogenated to trans-dienelactone. nih.govresearchgate.net
The isozymes from Gram-positive bacteria, such as Rhodococcus erythropolis 1CP, exhibit a unique specificity, converting this compound exclusively to 5-chloromuconolactone. wikipedia.org However, unlike their Gram-negative counterparts, these enzymes are unable to catalyze the subsequent chloride elimination from the lactone intermediate. wikipedia.org
| Enzyme | Organism | Enzyme Type | Primary Product(s) from this compound |
|---|---|---|---|
| Muconate Cycloisomerase | Pseudomonas putida | MCI | Mixture of (+)-2-chloromuconolactone and (+)-5-chloromuconolactone |
| Muconate Cycloisomerase | Acinetobacter calcoaceticus | MCI | Mixture of (+)-2-chloromuconolactone and (+)-5-chloromuconolactone |
| Chloromuconate Cycloisomerase (pJP4) | Ralstonia eutropha JMP134 | CMCI | trans-Dienelactone (via (+)-5-chloromuconolactone) |
| Chloromuconate Cycloisomerase (pAC27) | Pseudomonas sp. B13 | CMCI | trans-Dienelactone (via (+)-5-chloromuconolactone) |
| Muconate Cycloisomerase | Rhodococcus erythropolis 1CP | MCI | 5-Chloromuconolactone |
| Chloromuconate Cycloisomerase | Rhodococcus erythropolis 1CP | CMCI | 5-Chloromuconolactone |
Turnover Rates and Catalytic Efficiencies
The turnover rates (kcat) and catalytic efficiencies (kcat/Km) of cycloisomerases with this compound are generally lower than with their preferred substrates. For many muconate cycloisomerases, this compound is considered a poor substrate, characterized by very low kcat values. researchgate.net
Chloromuconate cycloisomerases, while more adept at handling chlorinated compounds, still exhibit a range of efficiencies. For instance, the chloromuconate cycloisomerase from Rhodococcus erythropolis 1CP has a high apparent Km for this compound, resulting in a low specificity constant (kcat/Km). asm.org In contrast, the enzyme from Pseudomonas sp. strain B13 converts this compound at a comparatively faster rate. researchgate.net
Site-directed mutagenesis studies have shown that the turnover rate of this compound is not significantly improved by single amino acid substitutions in muconate cycloisomerases, even when these mutations increase the specificity for other chlorinated muconates. nih.gov
| Enzyme | Organism | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |
|---|---|---|---|---|---|
| Muconate Cycloisomerase | Rhodococcus erythropolis 1CP | This compound | 1.5 | 200 | 0.0075 |
| Chloromuconate Cycloisomerase | Rhodococcus erythropolis 1CP | This compound | 1.8 | >500 | <0.0036 |
Mechanistic Studies of this compound Interconversion
The distinct outcomes of the enzymatic conversion of this compound by MCIs and CMCIs are rooted in the specific architecture and key catalytic residues within their active sites.
Role of Active Site Residues in Catalysis and Protonation
A key residue in the catalytic mechanism of these enzymes is a lysine (B10760008), such as Lys169 in Pseudomonas putida muconate cycloisomerase. nih.gov This residue is believed to act as a proton donor. nih.gov The catalytic mechanism involves the formation of a metal-stabilized enol/enolate intermediate. dntb.gov.ua For substrates like cis,cis-muconate, the reaction is completed by the protonation of this intermediate by the active site lysine to yield the final product. nih.gov
In the case of this compound, this protonation step is crucial for the formation of the chloromuconolactone products. nih.gov Site-directed mutagenesis studies where the catalytic lysine was replaced with alanine (B10760859) resulted in a significant loss of activity towards this compound, underscoring the critical role of this residue in protonation. nih.gov The binding pocket of these enzymes is typically positively charged, created by the manganese cofactor and the amino groups of lysine residues, which helps in the effective binding of the negatively charged substrate. nih.gov
Insights into Chloride Elimination Mechanisms
The ability to eliminate chloride is a defining feature of chloromuconate cycloisomerases in their reaction with certain substrates. With this compound, these enzymes first catalyze a 3,6-cycloisomerization to form 5-chloromuconolactone. nih.govresearchgate.netresearchgate.net The subsequent dehalogenation occurs from this lactone intermediate. researchgate.netnih.govnih.gov
Mechanistic proposals suggest that the same active site lysine responsible for protonation is also involved in the deprotonation of 5-chloromuconolactone, which facilitates the elimination of the chloride ion. researchgate.net It has been suggested that the lactone ring of the 5-chloromuconolactone intermediate may need to rotate within the active site to correctly position the C4 proton for abstraction by the catalytic lysine. nih.gov This abstraction initiates the elimination of chloride, leading to the formation of trans-dienelactone. nih.gov Muconate cycloisomerases, lacking this specific dehalogenation capability, release the chloromuconolactone products without chloride elimination. nih.govnih.gov
Molecular Biology and Genetics of 2 Chloro Cis,cis Muconate Catabolism
Gene Clusters Encoding Metabolic Enzymes
The enzymatic machinery required for the catabolism of 2-chloro-cis,cis-muconate is encoded by specific gene clusters, or modules, that have been identified in various bacteria. These modules often exhibit evolutionary relationships and are crucial for the ortho-cleavage pathway of chlorocatechols.
Identification of clc, tfd, and cbn Gene Modules
The degradation of chlorocatechols, which leads to the formation of this compound, is primarily mediated by enzymes encoded by the clc, tfd, and cbn gene clusters. mdpi.comfrontiersin.orgresearchgate.net
The clc (chlorocatechol) operon , often found on plasmids like pAC27 in Pseudomonas putida, encodes enzymes for the degradation of 3-chlorocatechol (B1204754). frontiersin.orgnih.govnih.gov The clcABD operon, for instance, is responsible for converting 3-chlorocatechol through the modified ortho-cleavage pathway. nih.govnih.gov
The tfd (2,4-dichlorophenoxyacetic acid) gene clusters are famously located on the pJP4 plasmid of Cupriavidus pinatubonensis JMP134 (formerly Ralstonia eutropha). mdpi.comnih.gov This plasmid harbors two distinct but related gene modules, tfd-I and tfd-II, both of which encode a complete set of enzymes for the transformation of chlorocatechols into 3-oxoadipate (B1233008). nih.govmicrobiologyresearch.org The core genes within these clusters include tfdC, tfdD, tfdE, and tfdF, which encode chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate (B1240894) reductase, respectively. bioline.org.br
The cbn (chlorobenzoate) gene module , identified in strains like Cupriavidus necator NH9, is also involved in chlorocatechol degradation. frontiersin.orgtandfonline.com The cbnABCD operon, located on plasmid pENH91, encodes the enzymes for the ortho-cleavage of chlorocatechols. frontiersin.orgnih.gov
| Gene Module | Representative Genes | Function of Encoded Enzymes | Example Organism/Plasmid | Reference |
|---|---|---|---|---|
| clc | clcABD | Degradation of 3-chlorocatechol | Pseudomonas putida (pAC27) | frontiersin.orgnih.govnih.gov |
| tfd-I | tfdCIDIEIFI | Ortho-cleavage of chlorocatechols | Cupriavidus pinatubonensis JMP134 (pJP4) | mdpi.comnih.govmicrobiologyresearch.org |
| tfd-II | tfdDIICIIEIIFII | Ortho-cleavage of chlorocatechols | Cupriavidus pinatubonensis JMP134 (pJP4) | mdpi.comnih.govmicrobiologyresearch.org |
| cbn | cbnABCD | Ortho-cleavage of chlorocatechols | Cupriavidus necator NH9 (pENH91) | frontiersin.orgtandfonline.comnih.gov |
Plasmid-Encoded and Chromosomal Gene Organization
The genes responsible for this compound catabolism are frequently located on large, mobile genetic elements such as plasmids. frontiersin.orgnih.gov This plasmid-borne nature facilitates the horizontal transfer of these degradative capabilities among different bacterial species, contributing to their widespread distribution in contaminated environments.
For example, the tfd genes in C. pinatubonensis JMP134 are located on the pJP4 plasmid, while the clc genes in P. putida are on the pAC27 plasmid, and the cbn genes in C. necator NH9 are on the pENH91 plasmid. mdpi.comfrontiersin.orgnih.gov The tcbCDEF genes, which also encode a chlorocatechol ortho-cleavage pathway, are found on plasmid pP51 in Pseudomonas sp. P51. frontiersin.org
In some instances, these catabolic genes can also be found on the chromosome. While the primary clc operon in P. putida is plasmid-borne, the evolutionarily related catBCA operon for catechol degradation is chromosomally encoded. nih.govnih.gov Similarly, while the tfd gene clusters are plasmid-encoded, chromosomal insertions of these clusters have been engineered to enhance the degradative capabilities of certain bacterial strains. bioline.org.br The organization of these genes into operons allows for their coordinated expression, ensuring that all the necessary enzymes for the pathway are synthesized simultaneously.
Transcriptional Regulation of this compound Degradation
The expression of the gene clusters involved in this compound degradation is a tightly regulated process, ensuring that the metabolic machinery is produced only when needed. This regulation is primarily controlled by a class of transcriptional activators and the presence of specific inducer molecules.
LysR-Type Transcriptional Regulators (e.g., CatR, ClcR, CbnR)
The key players in the transcriptional control of chlorocatechol catabolic pathways are LysR-type transcriptional regulators (LTTRs). nih.govtandfonline.comtandfonline.com These proteins act as molecular switches, activating gene expression in response to specific chemical signals.
clcABD operon in P. putida. nih.govnih.gov It is a LysR-type activator that is essential for the induction of the chlorocatechol degradation enzymes. nih.govcatBCA operon for catechol degradation, CatR shares functional similarities with ClcR and can complement clcR mutants. nih.govnih.govcbnABCD operon. tandfonline.comtandfonline.com It activates the transcription of the chlorocatechol-degrading enzymes in a manner typical of LTTRs. tandfonline.comOther LTTRs, such as TfdR (and its identical counterpart TfdS), regulate the tfd operons in C. pinatubonensis JMP134. nih.gov
This compound as an Inducer Molecule
The activity of these LysR-type regulators is modulated by the presence of specific inducer molecules. For the chlorocatechol pathway, this compound serves as the key inducer. nih.govnih.govmicrobiologyresearch.org
When 3-chlorobenzoate (B1228886) is metabolized, it is converted to 3-chlorocatechol, which is then cleaved to form this compound. nih.gov This intermediate then binds to the corresponding LysR-type regulator, such as ClcR or CbnR. nih.govtandfonline.com This binding event triggers a conformational change in the regulator, transforming it from an inactive to an active state. tandfonline.com In its active form, the regulator can then interact with the promoter region of the catabolic operon and recruit RNA polymerase, thereby initiating transcription. nih.govtandfonline.com
Interestingly, in some cases, there is cross-talk between pathways. For example, cis,cis-muconate, the inducer for the catechol pathway, can also act as an inducer for the cbn operon, although this compound is also an effective inducer. tandfonline.comoup.com
| Regulator | Regulated Operon | Primary Inducer Molecule | Reference |
|---|---|---|---|
| ClcR | clcABD | This compound | nih.govnih.gov |
| CatR | catBCA | cis,cis-Muconate | nih.govnih.gov |
| CbnR | cbnABCD | This compound, cis,cis-Muconate | tandfonline.comoup.com |
Regulatory Mechanisms and Promoter Interactions
The interaction between the LysR-type regulators, the inducer molecule, and the promoter DNA is a complex process. DNase I footprinting and other molecular techniques have revealed that these regulators bind to specific sites within the promoter region of the operons they control. nih.govmicrobiologyresearch.org
In the case of ClcR, it binds to an extended region of the clc promoter. nih.gov In the absence of the inducer, this compound, the regulator occupies a region from approximately -79 to -25 relative to the transcriptional start site, but the -35 region, which is crucial for RNA polymerase binding, remains unprotected. nih.gov Upon the addition of this compound, the footprint of ClcR contracts slightly, and importantly, the -35 region becomes contacted, facilitating the binding of RNA polymerase and the initiation of transcription. nih.gov
Similarly, CatR binds to two adjacent sites near the catBCA promoter in the presence of its inducer, cis,cis-muconate. nih.gov Both CatR and ClcR are believed to activate transcription by interacting with the C-terminal domain of the alpha-subunit of RNA polymerase. nih.gov This interaction is thought to be a conserved mechanism among these related regulators. nih.gov The binding of the regulator to the promoter often induces a bend in the DNA, which is thought to be important for the proper positioning of the transcriptional machinery. tandfonline.com
Ecological and Biotechnological Significance of 2 Chloro Cis,cis Muconate Metabolism
Role in Microbial Adaptation to Chlorinated Environments
The widespread industrial use of chlorinated aromatic compounds has led to their accumulation in the environment, creating selective pressure for microorganisms to evolve degradative capabilities. scispace.comfrontiersin.org The ability to metabolize these compounds, and specifically the intermediate 2-chloro-cis,cis-muconate, is a crucial adaptive trait for microbial survival in polluted sites. scispace.comnih.gov
Microorganisms that can utilize chloroaromatics as a source of carbon and energy often do so by converting them into chlorocatechols. nih.gov These are then cleaved, typically through an ortho-cleavage pathway, to form chlorinated cis,cis-muconates, including this compound. nih.goviaea.org The enzymes involved in this pathway, such as chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase, are often induced in the presence of chlorinated compounds. nih.gov
The presence and efficiency of these enzymatic pathways determine the ability of a microbial community to adapt and thrive in environments contaminated with substances like chlorophenols, chlorobenzoates, and polychlorinated biphenyls (PCBs). scispace.comnih.gov The evolution of these pathways is a key factor in the natural attenuation of such pollutants. The development of enzymes capable of handling chlorinated intermediates like this compound is a prime example of microbial adaptation to novel environmental challenges. iaea.org
Bioremediation Applications
The microbial metabolism of this compound is a cornerstone of various bioremediation strategies aimed at cleaning up sites contaminated with chlorinated aromatic compounds.
Bioremediation leverages the metabolic capabilities of microorganisms to degrade pollutants into less harmful substances. nih.gov Numerous bacterial strains have been isolated from contaminated environments that can mineralize chlorinated aromatics, with the degradation of this compound being a critical step in the process. scispace.comiaea.org
For instance, bacteria like Pseudomonas sp. B13 and Ralstonia eutropha JMP134 are well-studied for their ability to degrade chlorobenzoates and 2,4-dichlorophenoxyacetic acid (2,4-D), respectively. nih.govmdpi.com These organisms possess the necessary enzymes to convert the resulting chlorocatechols into this compound and further metabolize it. nih.govmdpi.com The efficiency of this degradation can be enhanced through the selection and enrichment of microbial consortia with robust catabolic pathways for these compounds. iaea.org The effectiveness of bioremediation can, however, be influenced by the presence of co-contaminants and other environmental factors. nih.gov
The table below summarizes key enzymes involved in the degradation of this compound in representative bacterial strains.
| Enzyme | Function | Representative Organism(s) |
| Chlorocatechol 1,2-dioxygenase | Cleaves 3-chlorocatechol (B1204754) to form this compound. d-nb.inforesearchgate.net | Ralstonia eutropha JMP134, Rhodococcus opacus 1CP nih.govcore.ac.uk |
| Chloromuconate cycloisomerase | Converts this compound to dienelactones. d-nb.infonih.gov | Ralstonia eutropha JMP134, Pseudomonas putida core.ac.uknih.gov |
| Dienelactone hydrolase | Hydrolyzes dienelactones to maleylacetate (B1240894). nih.govd-nb.info | Ralstonia eutropha JMP134, Rhodococcus opacus 1CP nih.gov |
| Maleylacetate reductase | Reduces maleylacetate to 3-oxoadipate (B1233008). nih.gov | Ralstonia eutropha JMP134 nih.gov |
Genetic engineering offers a promising avenue for enhancing the bioremediation of chlorinated compounds by introducing or optimizing metabolic pathways in various organisms. nih.gov This includes the engineering of bacteria with enhanced degradative capabilities and the development of transgenic plants for phytoremediation.
Transgenic plants expressing bacterial genes for the degradation of chlorinated aromatics have shown potential for in-situ remediation. For example, the gene for chlorocatechol 1,2-dioxygenase (tfdC) from Plesiomonas sp. has been introduced into Arabidopsis thaliana. nih.gov These transgenic plants demonstrated significantly enhanced tolerance to and degradation of catechol, a precursor to this compound. nih.gov Similarly, the cbnA gene, encoding a chlorocatechol dioxygenase from Ralstonia eutropha NH9, has been successfully expressed in hybrid poplar cells. tandfonline.com These transgenic cells efficiently converted 3-chlorocatechol into this compound, highlighting the potential of using woody plants for the remediation of sites contaminated with chlorinated aromatics. tandfonline.com
The table below presents examples of engineered organisms for the metabolism of precursors to this compound.
| Engineered Organism | Gene(s) Introduced | Function | Outcome |
| Arabidopsis thaliana | tfdC (chlorocatechol 1,2-dioxygenase) from Plesiomonas sp. | Cleavage of the aromatic ring of catechol. nih.gov | Enhanced tolerance to and biodegradation of catechol. nih.gov |
| Hybrid Poplar (Populus tremula x P. tremuloides) | cbnA (chlorocatechol dioxygenase) from Ralstonia eutropha NH9 | Conversion of 3-chlorocatechol to this compound. tandfonline.com | Efficient conversion of 3-chlorocatechol. tandfonline.com |
Evolutionary Aspects of Chlorinated Compound Degradation Pathways
The microbial pathways for degrading chlorinated compounds are fascinating examples of evolutionary adaptation. The enzymes and gene clusters involved have evolved through processes of divergence, convergence, and horizontal gene transfer.
The enzymes involved in the degradation of this compound, such as chloromuconate cycloisomerases, are homologous to enzymes from pathways for non-chlorinated aromatic compounds, like muconate cycloisomerases. nih.govasm.org Sequence comparisons indicate that these enzymes have diverged from common ancestors to gain specialized functions for metabolizing chlorinated substrates. asm.orgscispace.com
Interestingly, the adaptation to metabolize chlorocatechols appears to have occurred independently in different bacterial lineages, a phenomenon known as convergent evolution. nih.govasm.org For example, the chlorocatechol catabolic enzymes in the Gram-positive bacterium Rhodococcus opacus 1CP are functionally similar to those in Proteobacteria, but their protein sequences are quite distinct, suggesting they evolved from different ancestral genes to perform the same function. nih.govasm.org This functional convergence highlights the strong selective pressure exerted by chlorinated pollutants.
The table below illustrates the divergence and convergence of key enzymes in the this compound pathway.
| Enzyme | Homologous Enzyme (Non-chlorinated pathway) | Evolutionary Aspect | Example Organisms |
| Chlorocatechol 1,2-dioxygenase | Catechol 1,2-dioxygenase | Divergence from a common ancestor to gain affinity for chlorinated catechols. asm.orgscispace.com | Rhodococcus opacus 1CP, Ralstonia eutropha JMP134 nih.govasm.org |
| Chloromuconate cycloisomerase | Muconate cycloisomerase | Divergence and functional convergence; evolved independently in different bacterial groups to handle chlorinated muconates. nih.govnih.govasm.org | Rhodococcus opacus 1CP, Proteobacteria nih.govasm.org |
The ability of bacteria to degrade novel chlorinated compounds is often acquired through the recruitment of genes from different existing pathways. scispace.com This "patchwork" assembly of metabolic pathways can occur through horizontal gene transfer, where gene clusters for different parts of a degradation pathway are brought together. scispace.com Many of the genes for chlorocatechol degradation, including those involved in the metabolism of this compound, are located on mobile genetic elements like plasmids and transposons. scispace.comasm.org This facilitates their transfer between different bacterial species, allowing for the rapid evolution and dissemination of novel metabolic capabilities within microbial communities. scispace.com The acquisition and "fine-tuning" of these gene clusters, including the development of appropriate regulatory systems, are key steps in the adaptation of bacteria to new environmental niches created by pollution. scispace.com
Advanced Research Methodologies for 2 Chloro Cis,cis Muconate Investigation
Spectrophotometric Enzyme Assays
Spectrophotometry is a fundamental technique for monitoring enzyme kinetics in real-time by measuring changes in absorbance as a reaction proceeds. patsnap.com In the context of 2-chloro-cis,cis-muconate, this method is used to determine the kinetic parameters of enzymes like chloromuconate cycloisomerase, which catalyzes its conversion. The assay tracks the decrease in absorbance at a specific wavelength corresponding to the consumption of the substrate or the increase in absorbance corresponding to the formation of a product. patsnap.comthermofisher.com
For instance, the enzymatic conversion of this compound can be monitored by recording UV spectra over time. A typical experiment involves incubating the purified enzyme with the substrate in a suitable buffer and measuring the spectral changes. researchgate.net The reaction mixture for such an assay would contain the buffer (e.g., 30 mM Tris-HCl, pH 7.0), a cofactor if required (e.g., 2 mM MnCl₂), a defined concentration of this compound (e.g., 0.1 mM), and a catalytic amount of the purified enzyme. researchgate.net By observing the change in absorbance at a fixed wavelength (e.g., 260 nm), the initial reaction rate can be calculated, which is essential for determining kinetic constants like Kₘ and Vₘₐₓ. patsnap.comasm.org
| Parameter | Condition/Concentration | Reference |
|---|---|---|
| Enzyme | Chloromuconate Cycloisomerase | researchgate.net |
| Substrate | This compound | researchgate.net |
| Initial Substrate Concentration | 0.1 mM | researchgate.net |
| Buffer | 30 mM Tris-HCl, pH 7.0 | researchgate.net |
| Cofactor | 2 mM MnCl₂ | researchgate.net |
| Monitoring | UV spectra scans (190-360 nm) every 2 minutes | researchgate.net |
Chromatographic Analyses (e.g., HPLC for product identification within reaction mixtures)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for separating and identifying the components of a reaction mixture. nrel.gov In the study of this compound metabolism, HPLC is used to monitor the disappearance of the substrate and the appearance of products over time. researchgate.netresearchgate.net This allows for the unambiguous identification of metabolites, such as 2-chloromuconolactone and 5-chloromuconolactone (B1176566), which are isomers formed during the enzymatic cycloisomerization of this compound. researchgate.netresearchgate.net
A typical HPLC analysis involves quenching an enzyme reaction at various time points and injecting the mixture into the HPLC system. The separation is achieved on a column (e.g., a reverse-phase C18 column) using a specific mobile phase. protocols.io A Diode Array Detector (DAD) is often employed to monitor the elution profile at multiple wavelengths, which aids in compound identification based on their characteristic UV spectra. nrel.govprotocols.io For example, reaction mixtures containing Tris-HCl buffer, MnCl₂, and the enzyme are analyzed to track the conversion of this compound to its products. researchgate.net The identity of a product can be confirmed by comparing its retention time and UV spectrum with that of an authentic standard. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | asm.orgresearchgate.net |
| Detector | Diode Array Detector (DAD) | nrel.govprotocols.io |
| Analyte | This compound and its conversion products | researchgate.netresearchgate.net |
| Example Reaction Buffer | 50 mM Tris-HCl (pH 8.0) with 1 mM MnCl₂ | researchgate.net |
| Purpose | Separation and quantification of substrate and products (e.g., 5-chloromuconolactone) | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise chemical structure of molecules. It is particularly valuable for elucidating the structure of novel enzymatic products and for distinguishing between stereoisomers. In the context of this compound research, ¹H and ¹³C NMR are used to confirm the identity of reaction products like various chloromuconolactones.
The key parameters in NMR are the chemical shift (δ), which provides information about the chemical environment of a nucleus, and the coupling constant (J), which reveals connectivity between adjacent nuclei. The magnitude of the coupling constant between hydrogens on a double bond is highly dependent on their relative geometry. youtube.com For instance, a larger coupling constant (typically 11-18 Hz) is characteristic of trans hydrogens, while a smaller coupling constant (6-14 Hz) indicates a cis relationship. libretexts.org This principle is critical for confirming the stereochemistry of products derived from this compound, ensuring correct structural assignment.
Genetic Manipulation and Recombinant Protein Expression
Understanding the function of a specific enzyme in a metabolic pathway often requires studying it in isolation. This is achieved through genetic manipulation and recombinant protein expression. The gene encoding an enzyme of interest, such as chloromuconate cycloisomerase (tfdD), is cloned from the source organism (e.g., Ralstonia eutropha) into an expression host, typically Escherichia coli. researchgate.net
This process allows for the large-scale production and subsequent purification of the enzyme. The purified recombinant protein can then be used for detailed biochemical characterization, including kinetic studies with this compound and its analogs. asm.org Furthermore, site-directed mutagenesis can be employed to create enzyme variants with altered amino acid sequences. nih.gov Studying these variants helps to identify key amino acid residues involved in substrate binding and catalysis, providing insights into the enzyme's mechanism and what determines its substrate specificity. nih.gov
In Vitro Transcription and DNA Binding Assays
The degradation of chloroaromatic compounds is a tightly regulated process at the genetic level. In many bacteria, the genes encoding the necessary catabolic enzymes are organized into operons, such as the clc operon. The expression of these operons is often controlled by transcriptional activators that respond to the presence of specific inducer molecules. nih.gov
Research has shown that this compound itself can act as an inducer, binding to a regulatory protein (e.g., ClcR) and triggering the transcription of the degradation pathway genes. nih.gov To study this regulation, in vitro transcription assays are employed. These cell-free systems demonstrate that the regulatory protein, in the presence of the inducer, can activate transcription from the target promoter. nih.gov DNA binding assays, such as DNase-I footprinting and gel shift assays, are used to pinpoint the specific DNA sequences (operator sites) where the regulatory protein binds and to demonstrate how the presence of this compound influences this binding to control gene expression. nih.gov
Q & A
Basic Research Questions
Q. What enzymes catalyze the conversion of 2-chloro-cis,cis-muconate, and what are their classification and roles?
- Answer : Chloromuconate cycloisomerases (EC 5.5.1.7) are key enzymes in the degradation pathway of chlorinated aromatics. These enzymes convert 2-chloro-cis,cis-muconate into 5-chloromuconolactone and 2-chloromuconolactone, followed by dehalogenation to trans-dienelactone . Notably, enzymes encoded by plasmids pJP4 (Alcaligenes eutrophus JMP134) and pAC27 (Pseudomonas putida) differ in substrate affinity and reaction kinetics. Standard assays involve Tris-HCl buffer (pH 7.5), MnSO₄, and HPLC/UV spectroscopy to monitor substrate consumption and product formation .
Q. How is 2-chloro-cis,cis-muconate generated in microbial degradation pathways?
- Answer : The compound is produced via ortho-cleavage of 3-chlorocatechol by chlorocatechol 1,2-dioxygenase (EC 1.13.11.M6). This step is critical in pathways degrading chlorobenzoates and chlorophenols. Experimental validation involves incubating cell extracts with 3-chlorocatechol and measuring muconate formation via UV spectroscopy (λ = 260 nm for 2-chloro-cis,cis-muconate) .
Q. What analytical methods are used to quantify intermediates in 2-chloro-cis,cis-muconate metabolism?
- Answer : High-pressure liquid chromatography (HPLC) with UV detection (260 nm or 305 nm) is standard for resolving 2-chloro-cis,cis-muconate, chloromuconolactones, and trans-dienelactone. Kinetic parameters (e.g., Kₘ, kcat) are calculated using nonlinear regression (e.g., EnzFitter software) . SDS-PAGE (38–40 kDa bands) and ion-exchange chromatography (Q Sepharose HP) confirm enzyme purity .
Advanced Research Questions
Q. Why do kinetic studies report conflicting Kₘ values for 2-chloro-cis,cis-muconate?
- Answer : Discrepancies arise from methodological differences. For example, Kₘ values vary depending on whether substrate consumption (direct measurement at 260 nm) or product formation (trans-dienelactone at 277 nm) is tracked. Studies using pJP4-encoded cycloisomerase report Kₘ = 0.01–0.15 mM when measuring substrate depletion but higher values (0.025–0.55 mM) when monitoring product . This suggests enzyme-substrate binding dynamics influence apparent affinity.
Q. How do chloromuconate cycloisomerases evolve distinct dehalogenation capabilities compared to muconate cycloisomerases?
- Answer : Phylogenetic divergence enables chloromuconate cycloisomerases (e.g., pJP4/pAC27 enzymes) to cleave the C-Cl bond in 5-chloromuconolactone, yielding trans-dienelactone. In contrast, muconate cycloisomerases (e.g., from Pseudomonas putida PRS2000) form stable chloromuconolactones without dehalogenation . Structural studies (e.g., mutagenesis of active sites) and comparative kinetics (e.g., kcat for chloride elimination) are used to probe evolutionary adaptations .
Q. What regulatory mechanisms influence 2-chloro-cis,cis-muconate degradation in bacterial systems?
- Answer : Carbon catabolite repression (CCR) modulates pathway expression. For instance, the ClcR transcriptional activator (plasmid pAC27) induces clcABD operon expression in the presence of 2-chloro-cis,cis-muconate but is inhibited by succinate or citrate via competitive binding. In vitro assays with purified ClcR and electrophoretic mobility shift assays (EMSAs) validate effector specificity .
Methodological Considerations
Q. How to resolve contradictory data on chloromuconolactone stability during enzymatic assays?
- Answer : Contradictions arise from pH-dependent non-enzymatic hydrolysis. For example, trans-dienelactone hydrolyzes spontaneously at pH 7.5 (74% remains after 4 hours). Control experiments without enzymes and buffering at pH 6.0 (piperazine-HCl) minimize artifacts. HPLC time-course analyses distinguish enzymatic vs. abiotic contributions .
Q. What experimental designs optimize detection of transient intermediates like 5-chloromuconolactone?
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
